N'-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O3/c1-28-10-4-5-17-15-18(8-9-21(17)28)22(29-11-13-32-14-12-29)16-26-23(30)24(31)27-20-7-3-2-6-19(20)25/h2-3,6-9,15,22H,4-5,10-14,16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGRTRVFVQTHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3F)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide” typically involves multi-step organic reactions. The process may start with the preparation of the 2-fluorophenyl derivative, followed by the introduction of the 1-methyl-1,2,3,4-tetrahydroquinoline moiety, and finally the attachment of the morpholine group. Each step requires specific reagents, catalysts, and conditions such as controlled temperature, pH, and reaction time.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N’-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide” can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential biological activity. This includes its interaction with enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, “N’-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide” could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its complex structure might impart unique physical or chemical characteristics to the materials.
Mechanism of Action
The mechanism by which “N’-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide” exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide derivatives and related heterocyclic compounds exhibit diverse bioactivities influenced by substituent variations. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
Key Observations:
However, the target compound’s morpholine substituent may improve solubility compared to QOD’s benzodioxol group.
Structural Impact on Function :
- Morpholine vs. Benzodioxol : Morpholine’s oxygen-rich structure enhances hydrophilicity, which could improve pharmacokinetics compared to QOD’s lipophilic benzodioxol .
- 2-Fluorophenyl vs. 4-Fluorophenyl : Fluorine position influences steric and electronic interactions; the target compound’s 2-fluorophenyl may alter receptor binding compared to the 4-fluorophenyl analog in .
Core Structure Differences: The phthalimide derivative () serves as a monomer in polymer synthesis, highlighting how core heterocycles (e.g., ethanediamide vs. phthalimide) dictate application divergence .
Research Findings and Methodological Insights
Antimalarial Potential: QOD’s falcipain inhibition underscores the relevance of tetrahydroquinoline-ethanediamide hybrids in antimalarial drug design. Molecular dynamics simulations (as cited in ) could elucidate the target compound’s binding mode to analogous targets .
Lumping Strategy in Modeling :
- Compounds with similar structures, such as ethanediamides with fluorophenyl groups, may be grouped using lumping strategies to predict shared physicochemical behaviors (e.g., solubility, reactivity) .
Synthetic Challenges: The thiazolo-triazol derivative () exemplifies synthetic complexity in introducing fused heterocycles, a challenge also relevant to the target compound’s morpholine-tetrahydroquinoline assembly .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Fluorophenyl group : This moiety often contributes to enhanced lipophilicity and receptor binding affinity.
- Tetrahydroquinoline : Known for its diverse biological activities, including neuroprotective effects.
- Morpholine : A common motif in pharmaceuticals that can enhance solubility and bioavailability.
Molecular Formula
The molecular formula for this compound is C₁₈H₂₃F₁N₄O, with a molecular weight of approximately 320.4 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors, including opioid and neurotransmitter receptors, potentially modulating pain pathways and mood regulation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular signaling and homeostasis.
- Neuroprotective Effects : Given the presence of the tetrahydroquinoline moiety, it may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neural tissues.
Antinociceptive Activity
Studies suggest that this compound exhibits significant antinociceptive effects in animal models. Research indicates that it may reduce pain perception through both central and peripheral mechanisms.
Neuroprotective Properties
In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases.
Antidepressant-Like Effects
Preliminary studies indicate that the compound may possess antidepressant-like properties, likely through modulation of serotonin and norepinephrine pathways.
Case Study 1: Antinociceptive Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the analgesic properties of this compound using a formalin test in rats. The results demonstrated a significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent .
Case Study 2: Neuroprotection
A study conducted on PC12 cells showed that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and increased cell viability under oxidative stress conditions. This supports its potential use in treating neurodegenerative disorders such as Alzheimer's disease .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing N'-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide, and how can purity be optimized?
- Methodological Answer :
- Stepwise synthesis : Begin with functionalizing the 1-methyl-1,2,3,4-tetrahydroquinoline core via Friedel-Crafts alkylation, followed by coupling with morpholine derivatives. The ethanediamide linker can be introduced via carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, UV detection at 254 nm). Crystallization in ethanol/water mixtures may enhance purity .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Employ - and -NMR to verify substituent positions and stereochemistry. Compare chemical shifts with analogous quinolinyl oxamide derivatives (e.g., δ 7.2–8.1 ppm for fluorophenyl protons) .
- Crystallography : For X-ray diffraction, use SHELX software for structure solution and refinement. Optimize crystal growth via vapor diffusion (e.g., dichloromethane/pentane) and validate hydrogen bonding networks .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding affinity and mechanism of action of this compound against biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., falcipain inhibition) using AMBER or GROMACS. Parameterize the compound with GAFF2 force fields and solvate in TIP3P water .
- Docking Studies : Use AutoDock Vina to screen against homology models of target enzymes. Validate with free-energy perturbation (FEP) calculations to resolve conflicting affinity data .
Q. How should discrepancies in bioactivity data across different studies (e.g., varying IC values) be systematically analyzed?
- Methodological Answer :
- Experimental Variables : Compare assay conditions (pH, temperature, solvent). For instance, fluorophenyl groups exhibit pH-dependent tautomerism, altering binding kinetics .
- Data Normalization : Apply statistical frameworks (e.g., ANOVA) to isolate confounding factors. Cross-reference with structural analogs (e.g., quinolinyl oxamide derivatives) to identify substituent-specific trends .
Q. What advanced techniques can elucidate the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability?
- Methodological Answer :
- In Vitro Assays : Use Caco-2 cell monolayers for permeability studies. Quantify metabolic stability via liver microsome incubation (e.g., rat/human) with LC-MS/MS detection .
- In Silico Predictions : Apply AI-driven tools (e.g., COMSOL Multiphysics integrated with ML models) to simulate absorption-distribution profiles and predict cytochrome P450 interactions .
Methodological Notes
- Structural Refinement : For crystallographic data, refine twinned structures using SHELXL’s TWIN/BASF commands and validate with R < 5% .
- Spectral Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals from morpholine and tetrahydroquinoline moieties .
- Bioactivity Reproducibility : Pre-equilibrate assay buffers to account for fluorophenyl group hydration effects, which may explain inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
